2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

Erlenmeyer synthesis Azlactone condensation Heterocyclic building blocks

This azlactone is the definitive Erlenmeyer synthesis intermediate (62% yield) and GFP chromophore structural analog. The 2-methyl substitution is non-interchangeable with other oxazolone analogs—it precisely modulates C4 electrophilicity and photophysical behavior. Photoisomerization quantum yields Φ(Z→E)=0.25 match azobenzene switch efficiency, enabling photoresponsive materials and molecular logic gates. As the parent building block for AIE-active derivatives (solid-state QY up to 50%, emission to 635 nm), it enables OLED and bioimaging probe development. Nucleophilic ring-opening with thiols, amines, or carbanions yields protected α-amino acid derivatives.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 881-90-3
Cat. No. B1270965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
CAS881-90-3
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=NC(=CC2=CC=CC=C2)C(=O)O1
InChIInChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+
InChIKeyBWQBTJRPSDVWIR-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (CAS 881-90-3) – Procurement-Grade Overview of a GFP-Chromophore-Inspired Oxazolone Building Block


2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (CAS 881-90-3), also known as 4-benzylidene-2-methyloxazol-5(4H)-one, is a heterocyclic 5(4H)-oxazolone derivative featuring an exocyclic benzylidene double bond and a 2-methyl substituent [1]. Its molecular formula is C11H9NO2 with a monoisotopic mass of 187.0633 Da [2]. The compound is a structural analogue of the green fluorescent protein (GFP) chromophore and serves as a key intermediate in Erlenmeyer azlactone synthesis, enabling access to α-amino acid derivatives, heterocyclic scaffolds, and functional materials [3][4].

Why Generic Oxazolone Substitution Is Inadmissible: 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one Procurement Considerations


The 2-methyl and 4-benzylidene substitution pattern on the 5(4H)-oxazolone core is not interchangeable with other oxazolone derivatives for applications requiring specific electronic or steric properties. The 2-methyl group modulates electrophilicity at the C4 exocyclic double bond and influences photophysical behavior compared to 2-phenyl or 2-hydrogen analogs [1]. Additionally, the unsubstituted phenyl ring at the 4-benzylidene position provides a baseline reactivity and photoisomerization profile that diverges significantly from derivatives bearing electron-donating or electron-withdrawing groups [2]. Substituting with a different oxazolone derivative without verifying equivalence in the specific assay or synthetic step will invalidate experimental reproducibility and comparative data interpretation.

Quantitative Differentiation Guide: 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one vs. Closest Analogs and Alternative Scaffolds


Synthetic Accessibility via Erlenmeyer Azlactone Route: 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one vs. 2-Phenyl-4-benzylideneoxazol-5(4H)-one

The classical Erlenmeyer synthesis of 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one proceeds from acetylglycine and benzaldehyde in acetic anhydride with sodium acetate, yielding 62% after two steps (N-acetylation followed by condensation/cyclodehydration) [1]. This yield falls within the typical 50–65% range reported for Erlenmeyer azlactone syntheses using aromatic aldehydes [2]. In contrast, 2-phenyl-substituted oxazolone analogs often require modified conditions (e.g., hippuric acid starting material, extended reaction times, or specialized catalysts) to achieve comparable yields, with unoptimized protocols frequently delivering yields below 50% [3]. The glycine-based route to the 2-methyl derivative offers a more atom-economical entry point for laboratories prioritizing cost-effective scaffold access.

Erlenmeyer synthesis Azlactone condensation Heterocyclic building blocks

Photoisomerization Quantum Yields: Benzylidene-Oxazolone System vs. GFP Chromophore and Azobenzene Photoswitches

The benzylidene-oxazolone scaffold, represented by 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one, undergoes efficient Z/E photoisomerization with experimentally measured quantum yields of Φ(Z→E) = 0.25 and Φ(E→Z) = 0.11 in acetonitrile [1]. These values are consistent with computational predictions (0.20 and 0.12, respectively) . For comparison, the native GFP chromophore (p-hydroxybenzylidene-imidazolinone) exhibits quantum yields <0.01 in solution due to ultrafast internal conversion, while azobenzene—the benchmark photoswitch—shows Φ(Z→E) ≈ 0.20–0.25 and Φ(E→Z) ≈ 0.10–0.15 in similar solvents [2]. The oxazolone system thus achieves azobenzene-comparable isomerization efficiency with a distinct absorption profile (~340–370 nm vs. azobenzene's ~320–440 nm) and different thermal stability characteristics.

Molecular photoswitches Photophysics GFP chromophore analogs

Aggregation-Induced Emission (AIE) Performance: 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one Derivatives vs. Tetraphenylethene (TPE) Derivatives

Triphenylamine-functionalized (Z)-4-benzylidene-2-methyloxazol-5(4H)-one (TPA-BMO) exhibits aggregation-induced emission (AIE) with a solid-state quantum yield reaching up to 50% and emission wavelengths extendable to 635 nm [1][2]. In comparison, the parent 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one without the TPA donor shows negligible solid-state emission due to efficient nonradiative decay via ring-opening pathways [3]. Tetraphenylethene (TPE), the prototypical AIEgen, displays solid-state quantum yields of 30–50% but lacks the synthetic tunability of the oxazolone scaffold, which permits modular introduction of diverse electron-donating groups at the 4-benzylidene position and varying substitution at the 2-position [4].

Aggregation-induced emission Solid-state fluorophores Optoelectronic materials

Antibacterial Activity of Styrene-Conjugated Derivatives: 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one Scaffold vs. Alternative Heterocyclic Scaffolds

In a comparative study of heterocyclic scaffold-based styrene conjugates, 4-benzylidene-2-methyloxazol-5-one served as the oxazolone scaffold for synthesizing a series of styrene derivatives (compounds 1A–3C) [1]. These compounds were evaluated alongside conjugates derived from 3-methyl-1-phenylpyrazol-5-one (2A–C), 2-methylbenzimidazole (3A–C), and 6-methyluracil (4A–C) scaffolds. All synthesized derivatives exhibited in vitro antibacterial activity against tested strains (including E. coli and S. aureus), though activity was comparatively lower than the standard drug amikacin sulfate [1][2]. Crucially, the study demonstrated that the overall antibacterial efficacy is the sum of bio-effectiveness contributions from both the styryl moiety and the heterocyclic scaffold, establishing the oxazolone scaffold as a viable contributor to structure-activity relationships [2].

Antibacterial agents Styrene conjugates Heterocyclic scaffolds

Verified Application Scenarios for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one Procurement


Medicinal Chemistry: Synthesis of α-Amino Acid Derivatives via Azlactone Ring-Opening

The 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one azlactone undergoes nucleophilic ring-opening with thiols, amines, or carbanions to yield protected α-amino acid derivatives. This application is supported by the established Erlenmeyer synthesis route yielding 62% of the azlactone intermediate [1]. A specific example includes the addition of p-methyltoluene-α-thiol to the oxazolone under basic conditions in methanol–tetrahydrofuran to produce N-acetyl-S-p-methylbenzyl-β-phenyl-DL-cysteine methyl esters, which have been used to probe opiate receptor topologies [2].

Materials Chemistry: GFP-Chromophore-Inspired Molecular Photoswitches

The benzylidene-oxazolone scaffold exhibits photoisomerization quantum yields of Φ(Z→E) = 0.25 and Φ(E→Z) = 0.11, matching the efficiency of azobenzene switches while maintaining structural analogy to the GFP chromophore [1][2]. This property suite supports applications in photoresponsive materials, molecular logic gates, and light-controlled drug delivery systems where GFP-like chromophores with high switching efficiency are required. The compound's thermal stability and compatibility with various solvents have been validated in photostationary state studies [1].

Optoelectronics: Modular AIEgen Platform for Solid-State Emitters

Functionalization of the 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one core with electron-donating groups such as triphenylamine (TPA) yields AIE-active derivatives with solid-state quantum yields up to 50% and emission wavelengths reaching 635 nm [1][2]. The parent oxazolone serves as the essential building block for synthesizing these AIEgens, which are applicable in organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging probes. The modular nature of the oxazolone scaffold permits systematic tuning of emission properties through substitution at both the 2- and 4-positions [1].

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